![molecular formula C19H23BO3 B3158447 Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol CAS No. 857934-89-5](/img/structure/B3158447.png)
Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol
Overview
Description
The compound is a derivative of tetramethyl-dioxaborolane, which is a boronic acid derivative . These types of compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray diffraction analysis and quantum-chemical calculations .Chemical Reactions Analysis
Similar compounds can undergo various reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 276.26 , and they are often solid at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
Phenylboronic acids and their derivatives play a crucial role in organic synthesis. Researchers utilize them as versatile building blocks for constructing complex molecules. The boron atom in phenylboronic acid forms reversible covalent bonds with Lewis bases, enabling catalytic processes such as Suzuki-Miyaura cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, making phenylboronic acids valuable tools in medicinal chemistry and materials science .
Crystal Engineering and Supramolecular Chemistry
The crystal structures of compounds like Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol provide insights into molecular packing and intermolecular interactions. Researchers study these structures to design new materials with specific properties. By understanding how molecules assemble in the solid state, crystal engineers can tailor properties like solubility, stability, and optical behavior .
Drug Development and Delivery
Phenylboronic acids have applications in drug design and delivery systems. For instance, researchers have functionalized nanoparticles with phenylboronic acid moieties to enhance drug loading and targeted delivery. The reversible binding of phenylboronic acids to diols (such as those found in cell surfaces or glycoproteins) allows selective drug release at specific sites .
Sensor Technology
Phenylboronic acids exhibit unique interactions with sugars and other diol-containing molecules. Researchers have exploited this property to develop sensors for glucose monitoring. By immobilizing phenylboronic acid derivatives on surfaces, they create sensitive and selective platforms for detecting glucose levels in biological samples .
Materials Science and Polymer Chemistry
Functionalizing polymers with phenylboronic acid groups leads to interesting materials. For example:
- Molecularly Imprinted Polymers (MIPs) : MIPs with phenylboronic acid recognition sites can selectively bind target molecules. Researchers use them for separation, sensing, and drug purification .
Biological Studies and Bioconjugation
Phenylboronic acids interact with biomolecules, including proteins and nucleic acids. Researchers have used them for:
- RNA and DNA Recognition : Modified phenylboronic acids can recognize specific RNA or DNA sequences, enabling applications in diagnostics and gene regulation .
These applications highlight the versatility and significance of Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol in scientific research. If you’d like further details or additional applications, feel free to ask
Safety and Hazards
properties
IUPAC Name |
phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13,17,21H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSDOGOXXYFZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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